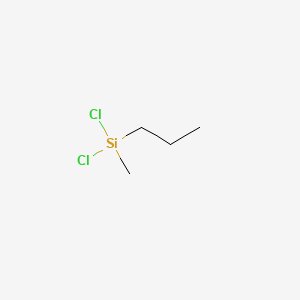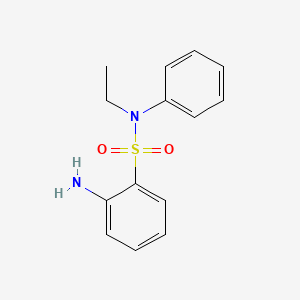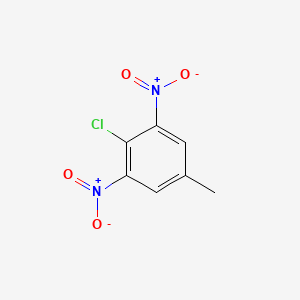
2-クロロ-6-(トリフルオロメチル)ピリジン
概要
説明
2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure .Chemical Reactions Analysis
The major use of 2-Chloro-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
医薬品開発
2-クロロ-6-(トリフルオロメチル)ピリジン中のトリフルオロメチル基は、多くのFDA承認薬剤において一般的なファーマコフォアです。 この基は、医薬品の生物学的活性と代謝安定性を向上させることが知られています 。この化合物は、さまざまな薬剤分子の合成、特にフッ素のユニークな特性が有益な疾患を標的とする薬剤分子の合成における前駆体として役立ちます。
農薬合成
農薬業界では、2-クロロ-6-(トリフルオロメチル)ピリジン誘導体は、その強力な生物活性を活用されています。これらは、除草剤や殺虫剤の合成における重要な中間体です。 トリフルオロメチル基は、農薬の有効性と選択性を向上させる能力に特に価値があります .
材料科学
この化合物は、金属有機構造体(MOF)の合成など、先進材料の開発に使用されています。 MOFは、ガス貯蔵から触媒まで、幅広い用途を持ち、フッ素化ピリジンの組み込みは、その特性を大幅に変更できます .
獣医学
ヒト医薬品と同様に、2-クロロ-6-(トリフルオロメチル)ピリジンは、獣医学でも使用されています。 これは、より効果的かつ長持ちする薬剤を作成するのに役立ち、家畜の健康と生産性を向上させます .
有機合成
有機合成における中間体として、この化合物は、金属化を含むさまざまな化学反応に関与しています。 結果として得られる有機金属化合物は、さらなる合成プロセスにおいて用途があり、さまざまな最終生成物につながります .
殺菌活性
研究によると、トリフルオロメチル置換ピリジン誘導体は、他の誘導体と比較して、より高い殺菌活性を示します。 これは、2-クロロ-6-(トリフルオロメチル)ピリジンを殺菌剤合成における貴重な構成要素にします .
作用機序
Target of Action
It’s known that many pyridine derivatives interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine . These factors could include temperature, pH, and the presence of other compounds.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345169 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39890-95-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-chloro-6-(trifluoromethyl)pyridine of interest in chemical research?
A1: 2-Chloro-6-(trifluoromethyl)pyridine is a versatile building block for synthesizing more complex molecules. Its structure, containing both a chlorine atom and a trifluoromethyl group, allows for diverse chemical modifications. Researchers have demonstrated its utility in regioexhaustive functionalization, a strategy where a single starting material is transformed into all possible regioisomers of a product. [] This is particularly useful for exploring the properties of different isomers and identifying lead compounds in drug discovery.
Q2: What specific chemical transformations has 2-chloro-6-(trifluoromethyl)pyridine been subjected to?
A2: Several studies have explored the reactivity of 2-chloro-6-(trifluoromethyl)pyridine. Researchers have successfully converted this compound into its three possible carboxylic acid derivatives using various organometallic chemistry techniques. [] These techniques include transmetalation-equilibration to modify the reactivity of organometallic species, site-selective deprotonation using strong bases like lithium diisopropylamide, regioselective iodine migration, and steric protection of specific positions using bulky silyl groups.
Q3: Beyond its use in synthetic chemistry, has 2-chloro-6-(trifluoromethyl)pyridine been detected in any biological or environmental samples?
A3: Yes, recent research has identified 2-chloro-6-(trifluoromethyl)pyridine-3-ol, a derivative of 2-chloro-6-(trifluoromethyl)pyridine, in human cord blood samples. [] This finding suggests potential prenatal exposure to this compound and highlights the need for further investigation into its sources and potential health effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)



![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)







